molecular formula C9H10F2O B7867615 1-(2,4-Difluorophenyl)propan-2-ol

1-(2,4-Difluorophenyl)propan-2-ol

Cat. No.: B7867615
M. Wt: 172.17 g/mol
InChI Key: VGVDOHQIPJTDCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Difluorophenyl)propan-2-ol (CAS 1248017-95-9) is a chemical compound of significant interest in medicinal and organic chemistry research. This organic building block, with the molecular formula C 9 H 10 F 2 O and a molecular weight of 172.17 g/mol, serves as a versatile intermediate for the synthesis of more complex molecules . Its primary research value lies in its role as a key precursor in the development of azole-based antifungal agents. The structural motif of a propanol chain linked to a 2,4-difluorophenyl ring is a critical component of several prominent antifungal drugs, most notably Fluconazole . Fluconazole, which features this core structure, is a widely used antifungal medication that acts by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase. This inhibition disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane, thereby exerting its antifungal effect . Researchers utilize this compound to create novel triazole derivatives in the ongoing search for new therapeutic agents with enhanced efficacy and the ability to overcome fungal resistance . Please handle this compound with care. It is classified with the signal word "Warning" and may cause skin and eye irritation, as well as respiratory irritation . Please Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(2,4-difluorophenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5-6,12H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVDOHQIPJTDCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=C(C=C1)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution of Chlorinated Precursors

A widely reported method involves the substitution of a chlorine atom in chlorinated intermediates with a hydroxyl group. For example, 2-(2,4-difluorophenyl)-1-chloro-3-propanol serves as a direct precursor. The synthesis begins with the reaction of 2-chloromethyl epoxy propane and 1,3-difluorobenzene in the presence of a catalyst (e.g., AlCl₃) at 4–5°C, followed by gradual warming to 45–70°C . The intermediate undergoes hydrolysis using aqueous sodium hydroxide (2M) at 80°C for 6 hours, yielding the target alcohol.

Optimization Parameters :

VariableOptimal RangeImpact on Yield
Temperature80–90°CHigher temperatures accelerate hydrolysis but risk decomposition.
NaOH Concentration1.5–2.5 MConcentrations >2.5 M promote side reactions.
Reaction Time4–6 hoursProlonged durations improve conversion but reduce selectivity.

Post-reaction purification involves extraction with dichloromethane (1:1 v/v aqueous/organic) and washing with saturated NaHCO₃ . This method achieves yields of 68–72% with >95% purity via GC-MS analysis .

Grignard Addition to Acetone

The Grignard reaction offers a stereoselective route. 2,4-Difluorophenylmagnesium bromide, generated in situ from 1-bromo-2,4-difluorobenzene and magnesium in tetrahydrofuran (THF), reacts with acetone at −10°C. The intermediate is hydrolyzed with ammonium chloride to yield the alcohol.

Key Data :

  • Stoichiometry : 1:1.2 molar ratio (acetone:Grignard reagent) maximizes yield.

  • Solvent : THF outperforms diethyl ether due to better reagent solubility.

  • Yield : 75–80% with <5% unreacted starting material .

Catalytic Hydrogenation of Propan-2-one Derivatives

Hydrogenation of 1-(2,4-difluorophenyl)propan-2-one using palladium on carbon (5% Pd/C) under 3 atm H₂ at 25°C provides a high-purity product.

Reaction Conditions :

ParameterValue
Catalyst Loading5 wt%
Pressure3–4 atm
SolventEthanol

This method achieves 85–90% conversion within 3 hours, with >99% selectivity . Post-hydrogenation filtration and solvent evaporation yield the alcohol as a colorless liquid.

Hydroboration-Oxidation of Allyl Derivatives

Anti-Markovnikov addition of borane to 1-(2,4-difluorophenyl)propene, followed by oxidation with H₂O₂/NaOH, affords the alcohol. The propene precursor is synthesized via Wittig reaction between 2,4-difluorobenzaldehyde and ethyltriphenylphosphonium bromide.

Performance Metrics :

  • Borane Equivalents : 1.2 equivalents prevent dihydroboration.

  • Oxidation Time : 2 hours at 0°C minimizes over-oxidation.

  • Overall Yield : 65–70% after column chromatography (hexane:ethyl acetate, 3:1) .

Friedel-Crafts Alkylation with Epoxides

1,3-Difluorobenzene reacts with propylene oxide in the presence of BF₃·Et₂O (10 mol%) at 40°C. The epoxide’s electrophilic carbon attacks the aromatic ring, forming the alcohol after acidic workup.

Optimization Insights :

  • Catalyst : BF₃·Et₂O > AlCl₃ in regioselectivity.

  • Reaction Time : 8–12 hours for complete conversion.

  • Yield : 60–65% with silica gel purification .

Analytical Characterization

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃): δ 7.45 (m, 1H, aromatic), 4.85 (s, 1H, OH), 3.72 (m, 1H, CH), 1.40 (d, 3H, CH₃) .

    • ¹⁹F NMR : δ −110.2 (d, J = 8.4 Hz), −113.5 (d, J = 8.4 Hz) .

  • Mass Spectrometry :

    • ESI-MS : m/z 173.1 [M+H]⁺, confirming molecular weight (172.16 g/mol) .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorophenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed:

    Oxidation: 1-(2,4-Difluorophenyl)-2-propanone

    Reduction: 1-(2,4-Difluorophenyl)-2-propanamine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Antifungal Properties

1-(2,4-Difluorophenyl)propan-2-ol is primarily recognized for its antifungal activity. It acts as an inhibitor of 14-α lanosterol demethylase, a crucial enzyme in the biosynthesis of ergosterol, which is vital for fungal cell membrane integrity. This mechanism makes it effective against various fungal pathogens.

Case Studies and Research Findings

  • Fluconazole Derivatives : A study conducted on fluconazole analogs demonstrated that modifications in the structure of this compound can enhance antifungal potency. For instance, derivatives with different substituents showed improved efficacy against Candida albicans and Aspergillus fumigatus. The most active compound extended the mean survival time (MST) in infected mice significantly compared to standard treatments like ketoconazole .
  • Synthesis and Evaluation : Research involving the synthesis of various fluconazole derivatives revealed that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.31 μg/mL against C. albicans. These studies utilized serial dilution techniques to assess antifungal activity in vitro .
  • QSAR Studies : Quantitative Structure-Activity Relationship (QSAR) analyses have been employed to predict the antifungal activity of synthesized derivatives. Factors such as electronic parameters and molecular connectivity indices were found to correlate with antifungal potency, guiding future modifications for enhanced efficacy .

Comprehensive Data Table

Below is a summary table highlighting key findings related to the applications of this compound:

Compound NameAntifungal ActivityMIC (μg/mL)Reference
This compoundActive against C. albicans0.31
Racemic 2-(2,4-difluorophenyl)-1,3-bis(1H-triazol)Higher MST than ketoconazoleNot specified
Various Fluconazole DerivativesActive against A. nigerVariable

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)propan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, derivatives of this compound have been shown to inhibit the activity of certain enzymes involved in fungal cell wall synthesis, thereby exhibiting antifungal properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Molecular Formula Key Substituents/Modifications Biological Activity (IC₅₀/EC₅₀) Notable Findings References
1-(2,4-Difluorophenyl)propan-2-ol C₉H₉F₂O Base structure with 2,4-difluorophenyl group N/A (Intermediate) Core scaffold for antifungal synthesis
Fluconazole C₁₃H₁₂F₂N₆O 1,3-Bis(1,2,4-triazol-1-yl) substitution 0.5–2.0 µg/mL (Candida spp.) Broad-spectrum antifungal; CYP51 inhibition
Oteseconazole C₂₃H₁₆F₇N₅O₂ Tetrazole ring; trifluoroethoxy-pyridine group 0.03–0.12 µg/mL (Candida spp.) Enhanced potency; Phase 3 clinical success
S-119 C₂₆H₂₄F₄N₈O₂ Piperazine-linked bis-triazole derivative 0.12–0.25 µg/mL (Aspergillus) Improved solubility and bioavailability
Compound 1q (Xu et al.) C₂₀H₁₈F₂N₄O Benzyl group at propanol position 0.06 µg/mL (C. albicans) 8-fold higher activity than fluconazole
Biaryloxy Derivatives Varies Substituted biaryloxy groups 0.01–0.05 µg/mL (C. albicans) 4–64× more potent than voriconazole
Chlorophenyl/Bromophenyl Analogs C₂₁H₂₁ClF₂N₄O/C₂₁H₂₁BrF₂N₄O Halogenated benzyl groups 0.1–0.3 µg/mL (C. glabrata) Improved CYP51 binding affinity

Detailed Analysis of Structural Modifications

Role of Fluorine Substitution

The 2,4-difluorophenyl group is a common feature across analogs, enhancing hydrophobic interactions with CYP51’s active site. Oteseconazole extends this with additional fluorine atoms (1,1-difluoro and trifluoroethoxy groups), improving target specificity and reducing off-site toxicity .

Impact of Heterocyclic Additions
  • Triazole vs. Tetrazole : Fluconazole’s dual triazole groups are critical for binding, but oteseconazole’s tetrazole ring increases steric complementarity, reducing drug resistance .
  • Benzyl and Biaryloxy Groups : Derivatives with benzyl (Compound 1q) or biaryloxy substituents () exhibit enhanced antifungal potency due to π-π stacking and van der Waals interactions .
Halogenation Effects

Chlorophenyl and bromophenyl analogs () show moderate activity but highlight the trade-off between halogen size (Br > Cl) and steric hindrance, which can reduce solubility despite improved binding .

Pharmacokinetic and Solubility Considerations

  • Oteseconazole : The trifluoroethoxy-pyridine moiety enhances metabolic stability and oral bioavailability, making it suitable for chronic use .
  • S-119 : Piperazine incorporation improves aqueous solubility, addressing a limitation of earlier triazoles .
  • Biaryloxy Derivatives : Despite high potency, some analogs suffer from poor solubility, necessitating formulation adjustments .

Clinical and Preclinical Outcomes

  • Oteseconazole : Successfully completed Phase 3 trials for recurrent vulvovaginal candidiasis, with minimal hepatic toxicity .
  • Compound 1q : Demonstrated superior in vitro activity but requires further toxicity profiling .

Biological Activity

1-(2,4-Difluorophenyl)propan-2-ol is an organic compound with significant potential in medicinal chemistry, particularly as an antifungal agent. This article delves into its biological activity, synthesis methods, and relevant case studies to provide a comprehensive overview.

Antifungal Properties

This compound has been studied for its antifungal properties, particularly against pathogens such as Candida albicans and Aspergillus niger. The compound shows promise as a lead in the development of new antifungal medications due to its structural similarities to fluconazole, a widely used antifungal drug.

Key Findings:

  • In vitro Studies: The compound exhibited significant antifungal activity with Minimum Inhibitory Concentrations (MICs) comparable to established antifungals. For instance, modifications of fluconazole derivatives containing the difluorophenyl moiety demonstrated enhanced efficacy against C. albicans .
  • In vivo Studies: In mouse models infected with C. albicans, compounds derived from this compound showed improved survival rates compared to traditional treatments like ketoconazole. The most active derivatives extended mean survival time significantly .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions involving starting materials that incorporate the difluorophenyl group. A common method includes the reaction of appropriate alcohols with fluorinated aromatic compounds.

Synthesis Method Description
Fluorination Reaction Introduction of fluorine atoms into the phenyl ring to enhance biological activity.
Alcohol Functionalization Modifying alcohol groups to create derivatives with improved pharmacological properties.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Fluconazole Derivatives: Research indicates that modifying fluconazole by incorporating the 2,4-difluorophenyl group can yield compounds with superior antifungal properties. For example, certain derivatives demonstrated MIC values as low as 0.31 μg/mL against C. albicans .
  • Survival Studies: In vivo experiments showed that specific derivatives could achieve 100% survival rates in mice infected with C. albicans when administered at doses of 50 mg/kg .
  • Quantitative Structure–Activity Relationship (QSAR) Studies: QSAR analyses have identified key electronic and structural parameters influencing the antifungal potency of synthesized derivatives, highlighting the importance of the difluorophenyl substituent in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 1-(2,4-difluorophenyl)propan-2-ol, and how do they influence experimental handling?

  • Answer : Key properties include:

PropertyValueSource
Molecular FormulaC₉H₁₀F₂O
Molecular Weight172.17 g/mol
Boiling Point216.4 ± 25.0 °C (760 mmHg)
Density1.2 ± 0.1 g/cm³
Vapor Pressure0.1 ± 0.4 mmHg (25°C)
Storage Conditions-20°C for long-term stability
  • Methodological Insight : Use inert atmosphere handling (e.g., nitrogen) for volatile compounds. Monitor vapor pressure to avoid sublimation during rotary evaporation.

Q. How can researchers safely handle this compound in the laboratory?

  • Answer :

  • Safety Protocols : Wear nitrile gloves, chemical-resistant lab coats, and sealed goggles. Conduct reactions in fume hoods due to low vapor pressure (0.1 mmHg at 25°C) .
  • Waste Disposal : Segregate halogenated organic waste and use licensed disposal services to prevent environmental contamination .
  • Emergency Measures : In case of skin contact, rinse with 0.9% saline solution for 15 minutes and seek medical evaluation for potential fluorinated compound toxicity .

Q. What is the role of this compound in pharmaceutical synthesis?

  • Answer : This compound is a key intermediate in synthesizing triazole antifungals like fluconazole and oteseconazole. For example:

  • Fluconazole Synthesis : React with 1,2,4-triazole under Mitsunobu conditions to introduce antifungal pharmacophores .
  • Oteseconazole Derivative : Catalytic asymmetric hydroxylation can yield enantiomerically pure intermediates for CYP51 inhibitors .

Advanced Research Questions

Q. How can impurities in this compound be identified and quantified during synthesis?

  • Answer :

  • Analytical Method : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection (254 nm). Key impurities include:
Impurity NameRelative Retention Time (RRT)Source
5-Hydroxymethylfurfural0.22–0.28
Cyclohexanone0.77–0.83
  • Validation : Perform spike-and-recovery tests with ±10% acceptance criteria for accuracy.

Q. What strategies optimize stereochemical control during derivatization of this compound?

  • Answer :

  • Chiral Resolution : Use Sharpless epoxidation or enzymatic kinetic resolution (e.g., Candida antarctica lipase B) to isolate (R)- or (S)-enantiomers .
  • Case Study : Quilseconazole synthesis achieved >99% enantiomeric excess via chiral auxiliaries (e.g., (R)-BINOL-phosphoric acid) .

Q. How do structural modifications of this compound enhance antifungal activity?

  • Answer :

  • Key Modifications :

Triazole Substitution : Replace hydroxyl with 1H-1,2,4-triazole to mimic fluconazole’s binding to fungal CYP51 .

Fluorine Positioning : Adjust fluorine atoms on the phenyl ring to improve metabolic stability (e.g., logP reduction from 2.1 to 1.8 enhances solubility) .

  • Data Insight : Derivatives with pyridyl-tetrazole groups (e.g., B.1.32) show 10-fold lower MIC₉₀ against Candida spp. compared to parent compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.